molecular formula C16H13N3O3 B11944013 10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione CAS No. 81599-81-7

10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione

Cat. No.: B11944013
CAS No.: 81599-81-7
M. Wt: 295.29 g/mol
InChI Key: QLHSLXIBVPVVQW-UHFFFAOYSA-N
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Description

10-Phenyl-4-oxa-8,10,12-triazapentacyclo[55202,603,508,12]tetradec-13-ene-9,11-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione typically involves a multi-step process. One common method includes the three-component condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction yields the desired compound through a series of intermediate steps, which are carefully controlled to ensure high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Phenyl-4-oxa-8,10,12-triazapentacyclo[55202,603,508,12]tetradec-13-ene-9,11-dione stands out due to its pentacyclic structure, which imparts unique chemical and physical properties

Properties

CAS No.

81599-81-7

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

10-phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione

InChI

InChI=1S/C16H13N3O3/c20-15-17(8-4-2-1-3-5-8)16(21)19-10-7-6-9(18(15)19)11-12(10)14-13(11)22-14/h1-7,9-14H

InChI Key

QLHSLXIBVPVVQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N3C4C=CC(N3C2=O)C5C4C6C5O6

Origin of Product

United States

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